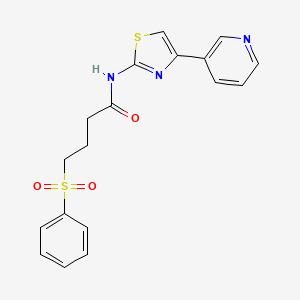

![molecular formula C20H12N4O3 B2365602 2-(2-(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)-2-オキソエチル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン CAS No. 325850-91-7](/img/structure/B2365602.png)

2-(2-(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)-2-オキソエチル)-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

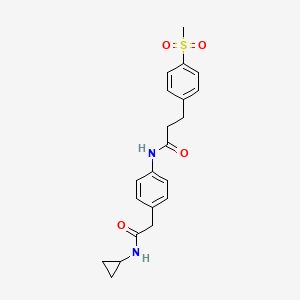

2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H12N4O3 and its molecular weight is 356.341. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

1,2,3-トリアゾールは、化合物のコア構造として、創薬において幅広い用途が見出されています . アミノ酸、ヌクレオチドなどの重要な構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .

有機合成

1,2,3-トリアゾールは、有機合成において広く使用されています . 1,2,3-トリアゾールは高い化学的安定性を示し、通常、酸性または塩基性加水分解、酸化および還元条件に対して不活性であり、高温でも安定です .

高分子化学

高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たしています . 1,2,3-トリアゾールは、特性が向上した新しい材料の開発に貢献しています。

超分子化学

1,2,3-トリアゾールは、超分子化学にも使用されています . 1,2,3-トリアゾールは水素結合に関与することができ、双極子-双極子相互作用やπスタッキング相互作用に積極的に関与することで、生体適合性が向上しています .

生体共役

この化合物は、2つの分子間に安定な共有結合を形成する化学戦略である生体共役で使用されています .

ケミカルバイオロジー

ケミカルバイオロジーの分野では、1,2,3-トリアゾールは様々な目的で使用されています . 1,2,3-トリアゾールは、多くの生物活性化合物の構成要素であり、窒素原子に不対電子が存在するため、顕著なキレート活性を持っています .

蛍光イメージング

1,2,3-トリアゾールは、蛍光イメージングに使用されています . 1,2,3-トリアゾールは蛍光プローブとして使用できます .

材料科学

材料科学では、1,2,3-トリアゾールは新しい材料の開発に使用されています . 例えば、2H-ベンゾ[d][1,2,3]トリアゾールコアを基盤とし、異なるアルキニル供与基で分岐した一連のドナー-π-アクセプター-π-ドナー化合物が特徴付けられ、有機電界効果トランジスタ(OFET)で試験されています .

作用機序

Target of Action

It is known that benzotriazole derivatives, which this compound is a part of, have shown excellent binding affinities to a range of proteins .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Biochemical Pathways

It is known that benzotriazole derivatives can influence a broad spectrum of biological properties .

Pharmacokinetics

It is known that 1,2,3-triazoles, which this compound is a part of, possess higher stability towards metabolic degradation .

Result of Action

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

It is known that benzotriazole derivatives have found profound applications as corrosion inhibitors, uv filters, and materials for solar and photovoltaic cells, indicating their stability and efficacy in various environments .

生化学分析

Biochemical Properties

The benzotriazole moiety in 2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported yet.

Cellular Effects

Similar compounds have shown significant antibacterial activity and moderate antifungal activity . These effects suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown chemical as well as biological stability , suggesting that this compound may also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes and cofactors , suggesting that this compound could also be involved in certain metabolic pathways.

特性

IUPAC Name |

2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O3/c25-17(24-16-10-2-1-9-15(16)21-22-24)11-23-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(23)27/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMAAOANBINUDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

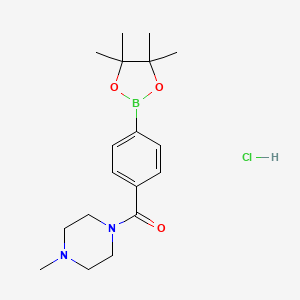

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

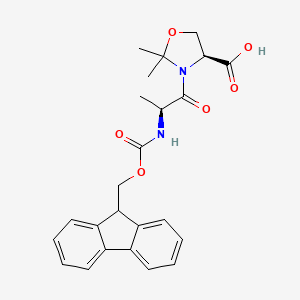

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

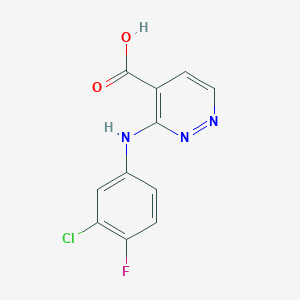

![3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)